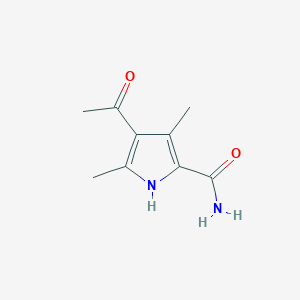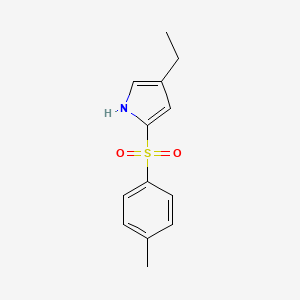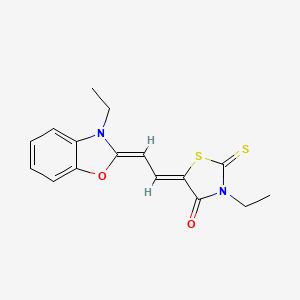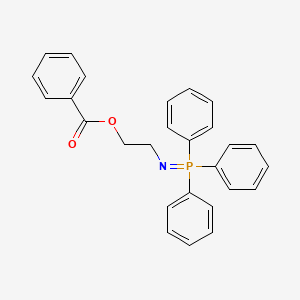![molecular formula C19H17N3O4 B12889947 3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide CAS No. 652151-71-8](/img/structure/B12889947.png)
3-Formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core with additional functional groups, including a formamido group, a hydroxy group, and a phenyloxazolyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The synthesis begins with the formation of the benzamide core through the reaction of 2-hydroxybenzoic acid with an appropriate amine under acidic conditions to yield 2-hydroxybenzamide.
Introduction of the Formamido Group: The formamido group is introduced by reacting the 2-hydroxybenzamide with formic acid or a formylating agent such as formic anhydride.
Attachment of the Phenyloxazolyl Group: The final step involves the introduction of the phenyloxazolyl group through a coupling reaction with 5-phenyloxazole. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
化学反応の分析
Types of Reactions
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formamido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amine derivative
Substitution: Formation of nitro or halogenated derivatives
科学的研究の応用
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The compound’s ability to interact with biological targets makes it a candidate for drug development.
Medicine: Explored for its therapeutic potential in treating various diseases. Its pharmacological properties are studied to understand its mechanism of action and efficacy.
Industry: Utilized in the development of new materials and chemical products. Its chemical stability and reactivity make it suitable for industrial applications.
作用機序
The mechanism of action of 3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s formamido and hydroxy groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide: Lacks the formamido group, which may affect its biological activity and chemical reactivity.
3-Formamido-2-hydroxybenzamide: Lacks the phenyloxazolyl group, which may influence its pharmacological properties.
N-(1-(5-Phenyloxazol-2-yl)ethyl)benzamide: Lacks both the formamido and hydroxy groups, resulting in different chemical and biological characteristics.
Uniqueness
3-Formamido-2-hydroxy-N-(1-(5-phenyloxazol-2-yl)ethyl)benzamide is unique due to the presence of all three functional groups (formamido, hydroxy, and phenyloxazolyl) in a single molecule. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
652151-71-8 |
|---|---|
分子式 |
C19H17N3O4 |
分子量 |
351.4 g/mol |
IUPAC名 |
3-formamido-2-hydroxy-N-[1-(5-phenyl-1,3-oxazol-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H17N3O4/c1-12(19-20-10-16(26-19)13-6-3-2-4-7-13)22-18(25)14-8-5-9-15(17(14)24)21-11-23/h2-12,24H,1H3,(H,21,23)(H,22,25) |
InChIキー |
BITXJNRPZPMBHK-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC=C(O1)C2=CC=CC=C2)NC(=O)C3=C(C(=CC=C3)NC=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)





![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)

![7-Methylpyrrolo[2,1-b]thiazole](/img/structure/B12889898.png)
![2-((7-Chlorodibenzo[b,d]furan-2-yl)oxy)ethanol](/img/structure/B12889901.png)


![2-(Fluoromethyl)benzo[d]oxazole](/img/structure/B12889940.png)
